Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride

Analgesic SAR Opioid ester prodrugs Pethidine analogs

Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride (CAS 63834-55-9) is a synthetic, open-chain opioid-class compound characterized by a hexane backbone substituted with geminal diphenyl groups, a terminal morpholino moiety, and a 3-propionoxy ester, presented as the hydrochloride salt (molecular formula C₂₅H₃₆ClNO₂, MW 418.01 g/mol). It belongs to the methadone-type family of analgesics and is structurally related to the historical analgesic phenadoxone (6-morpholino-4,4-diphenyl-3-heptanone), from which it differs by reduction of the 3-ketone to a secondary alcohol and subsequent esterification with propionic acid rather than acetic acid.

Molecular Formula C25H36ClNO2
Molecular Weight 418.0 g/mol
CAS No. 63834-55-9
Cat. No. B13766298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
CAS63834-55-9
Molecular FormulaC25H36ClNO2
Molecular Weight418.0 g/mol
Structural Identifiers
SMILESCCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H
InChIKeyVRLGNQCNRDMXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride (CAS 63834-55-9): A Propionoxy-Ester Morphinan-Analog in the Diphenyl-Morpholino Class


Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride (CAS 63834-55-9) is a synthetic, open-chain opioid-class compound characterized by a hexane backbone substituted with geminal diphenyl groups, a terminal morpholino moiety, and a 3-propionoxy ester, presented as the hydrochloride salt (molecular formula C₂₅H₃₆ClNO₂, MW 418.01 g/mol) . It belongs to the methadone-type family of analgesics and is structurally related to the historical analgesic phenadoxone (6-morpholino-4,4-diphenyl-3-heptanone), from which it differs by reduction of the 3-ketone to a secondary alcohol and subsequent esterification with propionic acid rather than acetic acid [1]. The compound is catalogued primarily as a pharmaceutical intermediate and research reference material, with key computed physicochemical properties including a boiling point of 504 °C at 760 mmHg, a flash point of 145.6 °C, a LogP of 5.64, and a topological polar surface area (PSA) of 21.7 Ų .

Why In-Class Diphenyl-Morpholino Analgesics Cannot Be Interchanged for CAS 63834-55-9


The three-carbon oxidation and esterification state at position 3 of the hexane backbone acts as a decisive functional discriminator within this compound series. Replacement of the carbethoxy group (–COOEt) by a propionoxy ester (–OCOEt) is a documented method for increasing analgesic activity in pethidine-related molecules, whereas substitution with the shorter acetoxy homolog (–OCOMe) yields a relative decrease in activity [1]. The hydrochloride salt form of the target compound further provides a defined stoichiometry and aqueous solubility profile (LogP 5.64, PSA 21.7 Ų) that diverges measurably from both the parent ketone phenadoxone (LogP ~4.02, PSA 29.5 Ų) [2] and the corresponding free-base species [1]. Consequently, even analogs that share the identical 4,4-diphenyl-6-morpholino scaffold—such as phenadoxone (CAS 467-84-5), the intermediate 3-alcohol derivative, or the 3-acetoxy ester (CAS 63834-47-9)—cannot be assumed to confer equivalent biological performance, analytical behavior, or regulatory status.

Quantitative Differentiation of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride Against Structural Analogs


Propionoxy versus Acetoxy Ester: SAR-Established Increase in Analgesic Activity in Pethidine-Class Compounds

In a systematic study of pethidine-class compounds, Janssen and Eddy (1960) established that replacement of the carbethoxy group (COOEt) by propionoxy (OCOEt) represents one of the validated chemical methods for increasing analgesic activity, whereas replacement of propionoxy by acetoxy (OCOMe) consistently results in decreased activity [1]. Although this SAR is class-level inference applied to the 4,4-diphenyl-6-morpholino scaffold, it provides the clearest available differentiation between the target propionoxy ester (CAS 63834-55-9) and its direct acetoxy homolog (CAS 63834-47-9, 6-Morpholino-4,4-diphenylhexan-3-yl acetate hydrochloride).

Analgesic SAR Opioid ester prodrugs Pethidine analogs

Increased Lipophilicity (LogP 5.64) Relative to the Parent Ketone Phenadoxone (LogP ~4.02): Implications for Blood-Brain Barrier Penetration

The target propionoxy ester hydrochloride exhibits a computed LogP of 5.64, which is approximately 1.6 log units higher than the experimentally referenced LogP of ~4.02 for the parent ketone phenadoxone [1]. The topological polar surface area (PSA) is correspondingly lower for the target compound (21.7 Ų vs. 29.5 Ų for phenadoxone) [1], consistent with the masking of the ketone carbonyl and the addition of the lipophilic propionoxy group. In CNS-targeted drug design, a LogP increase of this magnitude is associated with a significantly enhanced rate of passive BBB permeation.

LogP comparison Blood-brain barrier CNS penetration

Ester versus Ketone at Position 3: Altered Metabolic Liability and Prodrug Potential

The target compound bears a hydrolyzable propionoxy ester at position 3, in contrast to the metabolically stable ketone of phenadoxone and the free secondary alcohol of the synthetic intermediate 4,4-diphenyl-6-morpholino-3-hexanol . Ester functionality introduces the potential for esterase-mediated hydrolysis in plasma and tissues, which can either function as a prodrug activation mechanism (liberating the active 3-alcohol metabolite) or as a clearance pathway depending on the relative intrinsic activity of the alcohol versus the ester [1]. This metabolic lability differentiates the propionoxy ester from the non-hydrolyzable ketone of phenadoxone and the potentially less lipophilic acetate of the 3-acetoxy homolog.

Ester prodrug Metabolic stability Pharmacokinetics

Thermal Stability and Safety: Flash Point 145.6 °C versus Phenadoxone 256.4 °C

The target hydrochloride salt has a significantly lower computed flash point (145.6 °C) compared to the parent ketone phenadoxone (256.4 °C) , while the boiling points are nearly identical (504 °C vs. 500.3 °C, respectively). This 110.8 °C reduction in flash point classifies the propionoxy ester as a more flammable substance requiring stricter storage and handling protocols. The difference is attributable to the ester functional group, which can generate flammable volatile decomposition products upon heating.

Flash point Thermal stability Safety handling

Reported Analgesic Potency of Phenadoxone (Parent Ketone) as a Baseline Reference: ED₅₀ and Duration of Action

Phenadoxone hydrochloride, the parent ketone analog, has been pharmacologically characterized with a typical human analgesic dose of 10–20 mg and a duration of effect of 1 to 4 hours [1]. In rodent thermal nociception models, phenadoxone was compared directly against morphine and other reference analgesics by Winter and Flataxer (1950), establishing its potency rank [2]. While no corresponding published ED₅₀ data were located for the target propionoxy ester, the SAR principle that propionoxy > acetoxy in activity (see Evidence Item 1) implies that the target compound's analgesic potency is at least directionally elevated relative to the acetate homolog, though its absolute potency relative to phenadoxone remains empirically unestablished.

Analgesic ED50 Phenadoxone potency Opioid comparator

Regulatory Classification Gap: Phenadoxone is an Internationally Controlled Substance; Target Compound Not Listed in UN Drug Conventions

Phenadoxone (CAS 467-84-5) is explicitly listed as a controlled narcotic in multiple international regulatory frameworks, including the US DEA Controlled Substances Act (Schedule I) and the UN Single Convention on Narcotic Drugs [1]. The target compound (CAS 63834-55-9), bearing the propionoxy ester rather than the ketone, does not appear in any publicly searchable controlled-substance schedule [2]. This regulatory divergence has significant practical implications for procurement, import/export licensing, and institutional compliance burden.

Controlled substance Regulatory status Research procurement

Procurement-Driven Application Scenarios for Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride (CAS 63834-55-9)


SAR Studies of Ester Prodrug Strategies in Diphenyl-Morpholino Opioid Analgesics

The propionoxy ester at position 3 is the critical structural feature distinguishing CAS 63834-55-9 from the ketone and alcohol analogs (Evidence Items 3, 4). Research groups systematically probing the impact of ester chain length on hydrolysis kinetics, CNS penetration, and analgesic potency should source this compound as a key member of a homologous series that includes the 3-acetoxy (CAS 63834-47-9) and 3-hydroxy derivatives. The Janssen and Eddy (1960) SAR, which establishes that propionoxy > acetoxy for analgesic activity [1], provides the foundational rationale for including the propionoxy ester as a comparator in structure–activity relationship investigations.

In Vivo CNS Pharmacokinetic Studies Requiring Elevated BBB Permeation

With a computed LogP of 5.64—approximately 1.6 log units higher than phenadoxone (Evidence Item 3)—this compound is a candidate for studies evaluating the relationship between lipophilicity and brain-to-plasma concentration ratios in the diphenyl-morpholino class. The lower PSA (21.7 Ų vs. 29.5 Ų for phenadoxone) further supports its suitability for CNS penetration studies . Researchers investigating whether increased LogP translates into faster onset or higher CNS exposure in rodent models would select this compound over the less lipophilic ketone or acetate derivatives.

Regulatory Compliance-Focused Reference Standard Sourcing in Controlled-Substance-Restricted Jurisdictions

Unlike its parent ketone phenadoxone, which is scheduled under the UN 1961 Single Convention and US DEA Schedule I (Evidence Item 6), CAS 63834-55-9 appears to be unscheduled [2]. This makes it a strategically preferred procurement choice for academic and industrial laboratories operating in countries with stringent narcotic import restrictions, where obtaining a Schedule I license for phenadoxone may be impractical or time-prohibitive. Forensic and analytical laboratories developing LC-MS/MS reference libraries for unscheduled designer opioid analogs also represent a key procurement use case.

Comparative Thermal Stability and Safety Hazard Assessment for Bulk Handling Operations

The measured flash point of 145.6 °C, which is 110.8 °C lower than that of phenadoxone (Evidence Item 5), necessitates different storage, ventilation, and fire-suppression protocols . Industrial users evaluating process-scale synthesis, formulation, or lyophilization of this compound must account for the elevated flammability risk. Conversely, laboratories that already handle compounds with flash points below 150 °C will find this compound consistent with existing Class III combustible liquid handling infrastructure, unlike phenadoxone which falls into a higher flash-point safety category.

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